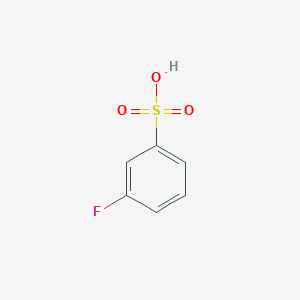

3-Fluorobenzenesulfonic acid

描述

Historical Perspective of Fluorinated Aromatic Sulfonic Acids in Chemistry

The journey of fluorinated aromatic sulfonic acids is intrinsically linked to the broader history of organofluorine chemistry. The isolation of elemental fluorine by Henri Moissan in 1886 was a pivotal moment that opened the door to the synthesis of fluorinated organic compounds. nih.gov Initially, the extreme reactivity of fluorine posed significant challenges, with early attempts at direct fluorination of aromatic compounds often resulting in violent reactions and decomposition. nih.gov

The development of more controlled fluorination methods was crucial. The Schiemann reaction, discovered in 1927, provided a viable pathway to fluoroaromatic compounds through the decomposition of diazonium salts in the presence of fluoroboric acid. nih.gov Another significant advancement was the use of halogen exchange reactions, reported by Gottlieb in 1936, which allowed for the replacement of other halogens with fluorine. nih.gov The synthesis of aromatic compounds with fluorinated side chains was first reported by Swarts in 1898. nih.gov

The industrial production of organofluorine compounds surged during World War II, driven by the need for stable materials like fluorocarbons for various applications. nih.gov In the latter half of the 20th century, the development of a diverse array of N-F fluorinating agents provided chemists with milder and more selective methods for introducing fluorine into organic molecules. beilstein-journals.org This historical progression in organofluorine chemistry laid the essential groundwork for the synthesis and investigation of specific compounds like 3-Fluorobenzenesulfonic acid.

Contemporary Research Trends and Emerging Areas for this compound

Current research involving compounds like this compound is often focused on their application in catalysis and materials science. Aromatic sulfonic acids are known to be effective catalysts for various organic transformations, including esterification and acylation reactions. capes.gov.br The presence of the fluorine atom in this compound can modulate its catalytic activity and selectivity compared to its non-fluorinated counterpart, benzenesulfonic acid. wikipedia.orgacs.org

A significant area of contemporary interest is the use of sulfonic acid-functionalized compounds in the synthesis of ionic liquids. ambeed.comsigmaaldrich.com Ionic liquids are salts with low melting points that are explored as "green" solvents and catalysts in a variety of chemical processes. ambeed.com The anion of the ionic liquid plays a crucial role in determining its physical and chemical properties. The 3-fluorobenzenesulfonate anion is a potential candidate for the design of novel ionic liquids with specific properties tailored for applications in electrochemistry and catalysis. nih.gov

Furthermore, fluorinated building blocks are of high interest in the development of advanced materials. For instance, fluorinated benzoic acids, which are structurally related to this compound, are used as precursors for ligands in metal-organic frameworks (MOFs) and as components of active pharmaceutical ingredients (APIs). ossila.com This suggests a potential avenue of research for this compound in the creation of new polymers and functional materials.

Role of this compound in Advancing Chemical Sciences

This compound, as a representative of fluorinated aromatic sulfonic acids, contributes to the advancement of chemical sciences in several ways. The study of its properties provides fundamental insights into the effects of fluorination on chemical reactivity and acidity. This knowledge is crucial for the rational design of new catalysts, reagents, and materials with desired characteristics.

Its role as a synthetic intermediate allows chemists to introduce both a sulfonic acid group and a fluorine atom into a target molecule, a combination that can be beneficial for tuning the properties of pharmaceuticals and agrochemicals. The sulfonic acid group can enhance water solubility, while the fluorine atom can influence metabolic stability and binding affinity.

Moreover, the exploration of this compound and its derivatives in emerging fields like ionic liquids and advanced materials pushes the boundaries of what is possible in terms of creating new substances with novel functions. As research continues, it is likely that new applications for this and related compounds will be discovered, further solidifying the importance of fluorinated organic compounds in the chemical sciences.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H5FO3S | nih.govchemicalbook.com |

| Molecular Weight | 176.17 g/mol | nih.govchemicalbook.com |

| CAS Number | 657-47-6 | nih.govchemicalbook.com |

| Appearance | Data not widely available | |

| Melting Point | Data not widely available | |

| Boiling Point | Data not widely available | |

| Density | Data not widely available | |

| pKa | Data not widely available | |

| Solubility | Soluble in water (inferred from properties of benzenesulfonic acid) | wikipedia.org |

Synonyms for this compound

| Synonym |

| 3-Fluoro-benzenesulfonic acid |

| m-Fluorobenzenesulfonic acid |

| 3-Fluorobenzene-1-sulfonic acid |

| Benzenesulfonic acid, 3-fluoro- |

Source: nih.gov

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-fluorobenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FO3S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMCITVXMMYQIOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20561385 | |

| Record name | 3-Fluorobenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

657-47-6 | |

| Record name | 3-Fluorobenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Fluorobenzenesulfonic Acid

Optimized Sulfonation Protocols for Fluorobenzene (B45895) Derivatives

The synthesis of fluorobenzenesulfonic acid isomers can be achieved through the direct sulfonation of fluorobenzene. This method falls under the category of electrophilic aromatic substitution (SEAr), a cornerstone of aromatic chemistry. However, producing the meta isomer, 3-fluorobenzenesulfonic acid, via this route is inherently challenging due to the directing effects of the fluorine substituent.

Electrophilic Aromatic Sulfonation with Sulfur Trioxide and Chlorosulfonic Acid

The most common reagents for introducing a sulfonic acid group onto an aromatic ring are sulfur trioxide (SO₃) and chlorosulfonic acid (ClSO₃H). pageplace.de When fluorobenzene is treated with fuming sulfuric acid (a solution of SO₃ in sulfuric acid) or chlorosulfonic acid, it undergoes sulfonation to yield a mixture of fluorobenzenesulfonic acid isomers. vaia.com

Mechanistic Insights into Sulfonation Reaction Pathways

The sulfonation of fluorobenzene proceeds via the classical electrophilic aromatic substitution mechanism. The process is initiated by the generation of a potent electrophile. In the case of fuming sulfuric acid, sulfur trioxide itself or its protonated form, HSO₃⁺, acts as the electrophile. acs.orgstackexchange.com With chlorosulfonic acid as the reagent, the electrophilic species is typically considered to be the chlorosulfonyl cation, SO₂Cl⁺, which is generated by the auto-protolysis of chlorosulfonic acid. stackexchange.com

The mechanism involves the following key steps:

Attack of the Electrophile: The π-electron system of the fluorobenzene ring acts as a nucleophile, attacking the electrophilic sulfur atom of SO₃ or SO₂Cl⁺. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Deprotonation: A weak base, such as the HSO₄⁻ anion or a chloride ion, abstracts a proton from the carbon atom bearing the newly attached sulfonic group. This restores the aromaticity of the ring, leading to the final product. acs.orgstackexchange.com

The fluorine atom on the benzene (B151609) ring exerts a dual electronic effect: a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, and a moderate electron-donating resonance effect (+R) via its lone pairs of electrons. researchgate.net While the inductive effect deactivates the ring towards electrophilic attack compared to benzene, the resonance effect is crucial for determining the position of substitution.

Influence of Reaction Parameters on Regioselectivity and Yield

The fluorine substituent is an ortho, para-director. vaia.commasterorganicchemistry.com This directing effect is a consequence of the resonance stabilization of the arenium ion intermediate. When the electrophile attacks the ortho or para positions, a resonance structure can be drawn where the positive charge is located on the carbon atom directly bonded to the fluorine. This allows the lone pairs of the fluorine atom to delocalize and stabilize the positive charge, a contribution not possible when the attack is at the meta position. stackexchange.comchemistrysteps.com

Consequently, the direct sulfonation of fluorobenzene yields almost exclusively p-fluorobenzenesulfonic acid and o-fluorobenzenesulfonic acid. vaia.com The formation of the meta isomer, this compound, is significantly disfavored. Research indicates that the para product is overwhelmingly dominant, often accounting for approximately 90% of the product mixture, due to the reduced steric hindrance at this position compared to the ortho positions. stackexchange.comresearchgate.net

| Isomer | Typical Distribution (%) | Governing Factors |

|---|---|---|

| p-Fluorobenzenesulfonic acid | ~90% | Electronic (Resonance) Stabilization, Steric Factors |

| o-Fluorobenzenesulfonic acid | ~10% | Electronic (Resonance) Stabilization |

| m-Fluorobenzenesulfonic acid | Trace / Not Significant | Lack of Resonance Stabilization |

Fluorination Strategies for Benzenesulfonic Acid Derivatives

A more targeted approach to synthesizing this compound involves introducing the fluorine atom onto a pre-existing benzenesulfonic acid scaffold that already has a substituent at the 3-position. This circumvents the regioselectivity problems associated with the sulfonation of fluorobenzene.

Halogen Exchange Reactions for Fluorine Introduction

A prominent strategy in this category is the aromatic Finkelstein reaction, a type of nucleophilic aromatic substitution where one halogen is exchanged for another. wikipedia.org To synthesize this compound, this would typically involve starting with a precursor such as 3-chlorobenzenesulfonic acid nih.gov or 3-bromobenzenesulfonic acid and substituting the chlorine or bromine atom with fluorine.

Unlike the classic Finkelstein reaction on alkyl halides, halogen exchange on aryl halides is challenging and requires a catalyst. wikipedia.org Copper(I) or nickel(II) complexes are commonly employed to facilitate this transformation. wikipedia.orgchemistryviews.org The reaction is performed using a fluoride (B91410) salt, such as potassium fluoride (KF) or cesium fluoride (CsF), often in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to enhance the nucleophilicity of the fluoride ion. wikipedia.org

| Parameter | Condition | Purpose |

|---|---|---|

| Substrate | 3-Chlorobenzenesulfonic acid or 3-Bromobenzenesulfonic acid | Precursor with halogen at the desired position. |

| Fluoride Source | Potassium Fluoride (KF), Cesium Fluoride (CsF) | Provides the fluoride nucleophile. |

| Catalyst | Copper(I) salts (e.g., CuI, CuBr), Nickel(II) salts | Activates the aryl halide for nucleophilic attack. wikipedia.orgchemistryviews.org |

| Solvent | Polar aprotic (e.g., DMF, DMSO) | Solubilizes reagents and enhances fluoride reactivity. wikipedia.org |

| Additives | Phase-transfer catalysts (e.g., crown ethers) | Can improve the efficiency of solid-liquid phase reactions. researchgate.net |

This catalyzed halogen exchange, or "Halex" reaction, provides a regiochemically precise route to this compound, making it a more viable synthetic strategy for targeted production compared to the direct sulfonation of fluorobenzene.

Modern Reagents and Catalytic Systems in C-F Bond Formation

The formation of a carbon-fluorine (C-F) bond on an aromatic ring is a challenging yet crucial step in the synthesis of fluorinated compounds like this compound. Traditional methods often require harsh conditions, but modern approaches have leveraged innovative catalytic systems to achieve this transformation under milder and more selective terms.

One of the most significant advancements is the use of visible-light photoredox catalysis . mdpi.comresearchgate.net This technique employs a photocatalyst, such as an iridium or ruthenium complex, that becomes excited upon absorbing visible light. The excited catalyst can then facilitate single-electron transfer (SET) processes to activate substrates and reagents that would otherwise be unreactive. For direct fluorination of arenes, this method can generate arene radical cations which are then susceptible to nucleophilic attack by a fluoride source. nih.gov A notable example involves using an organic acridinium (B8443388) photocatalyst, which can effectively fluorinate unactivated arenes, including pharmaceutical compounds, under blue light illumination. nih.gov

Another innovative strategy is the polarity-reversed photoredox-catalysed arene deoxyfluorination. nih.gov This method enables the fluorination of electron-rich aromatic systems, which are typically poor substrates for traditional nucleophilic aromatic substitution (SNAr). nih.gov By using a photoredox catalyst, the polarity of the aromatic substrate is temporarily reversed, facilitating the C-F bond formation with nucleophilic fluoride sources like 19F⁻ and its radioisotope 18F⁻. nih.gov This approach expands the scope of accessible fluorinated aromatic compounds. nih.gov

The choice of fluorinating agent is also critical. While hazardous reagents like gaseous [18F]F₂ were used historically, modern methods prefer bench-stable, electrophilic N-F reagents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) or N-Fluorobenzenesulfonimide (NFSI). nih.govrsc.org These reagents can act as radical fluorine transfer agents in photoredox cycles, offering safer and more manageable reaction conditions. rsc.org

| Method | Catalyst/System | Key Features | Typical Substrates |

|---|---|---|---|

| Visible-Light Photoredox Catalysis | Ruthenium or Iridium complexes, Organic dyes (e.g., Acridinium) | Mild reaction conditions (visible light, room temp.); High functional group tolerance; Enables use of nucleophilic fluoride on unactivated arenes. mdpi.comnih.gov | Electron-rich and electron-neutral arenes, complex pharmaceutical precursors. nih.gov |

| Polarity-Reversed Deoxyfluorination | Photoredox catalyst with a nucleofuge (e.g., phenol (B47542) derivatives) | Fluorinates electron-rich arenes, complementing traditional SNAr; Compatible with various leaving groups. nih.gov | Phenol derivatives, tri-oxygenated aromatics, heterocycles (pyridines, carbazoles). nih.gov |

| Transition Metal-Mediated Fluorination | Palladium complexes with specialized ligands (e.g., BrettPhos) | Enables nucleophilic fluorination via C-F reductive elimination; Requires careful ligand design. nih.gov | Aryl halides and triflates. nih.gov |

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into the synthesis of aromatic sulfonic acids aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Solvent-Free and Catalyst-Free Synthetic Routes

A significant goal in green synthesis is the reduction or elimination of volatile organic solvents. Research has demonstrated the viability of solvent-free reaction conditions, often accelerated by microwave irradiation. ajgreenchem.com For the sulfonation of aromatic compounds, a protocol using sodium bisulfite (NaHSO₃) with a reusable, silica-supported catalyst has been developed that operates under solvent-free conditions. ajgreenchem.com This approach drastically reduces reaction times from hours to minutes and increases product yields. ajgreenchem.com

Furthermore, catalyst-free syntheses in environmentally benign solvents like water are highly desirable. Water as a reaction medium offers significant advantages due to its low cost, non-flammability, and safety. thieme-connect.com While direct catalyst-free sulfonation of fluorobenzene is specific, related cyclocondensation reactions have been successfully performed in water without any catalyst, showcasing the potential of this approach to simplify workup procedures and reduce costs. thieme-connect.com The use of Brønsted acidic ionic liquids is another method that allows for sulfonation to occur under mild aqueous conditions. organic-chemistry.org

Sustainable Methodologies and Waste Minimization

Sustainable synthesis extends beyond solvent and catalyst choice to encompass the entire reaction protocol, including reagents and byproducts. A noteworthy sustainable strategy for producing aryl sulfonic acids employs thiourea dioxide as an odorless and stable sulfur dioxide surrogate, with air serving as the green oxidant. rsc.org This method can proceed under transition-metal-free conditions and has been successfully applied to the late-stage sulfonation of complex molecules. rsc.org

Traditional sulfonation often involves hazardous reagents like chlorosulfonic acid or fuming sulfuric acid. ajgreenchem.comresearchgate.net Green alternatives focus on safer, easier-to-handle reagents. For instance, silica-supported catalysts like SiO₂/HClO₄ and SiO₂/KHSO₄ have been developed as reusable and green options for sulfonation, replacing more corrosive and hazardous acid catalysts. ajgreenchem.com

Waste minimization is another cornerstone of green chemistry. A novel process for synthesizing sulfonyl fluorides (precursors to sulfonic acids) from thiols or disulfides uses potassium fluoride (KF) and a specific activating agent. This reaction is highly efficient and produces only non-toxic sodium and potassium salts as byproducts, representing a significant improvement in environmental impact compared to methods that use toxic gases or generate hazardous waste.

| Aspect | Traditional Method | Green Chemistry Approach |

|---|---|---|

| Sulfonating Agent | Fuming Sulfuric Acid (H₂SO₄/SO₃), Chlorosulfonic Acid (ClSO₃H). numberanalytics.com | Thiourea dioxide with air rsc.org, Sodium bisulfite (NaHSO₃) ajgreenchem.com, Sulfur trioxide-base complexes. researchgate.net |

| Catalyst | Often requires strong, corrosive acids. | Reusable heterogeneous catalysts (e.g., SiO₂/KHSO₄) ajgreenchem.com, Brønsted acidic ionic liquids organic-chemistry.org, or catalyst-free systems. thieme-connect.com |

| Solvent | Often neat or in organic solvents. | Solvent-free (microwave-assisted) ajgreenchem.com or water. thieme-connect.com |

| Byproducts/Waste | Acidic and hazardous waste streams. | Benign salts (e.g., NaCl, KCl), minimal waste. |

| Safety & Handling | Use of highly toxic and corrosive reagents. researchgate.net | Use of stable, easy-to-handle solids and air as an oxidant. rsc.org |

Purification and Isolation Techniques for High-Purity this compound

The synthesis of this compound often yields a mixture containing its positional isomers (2-fluoro and 4-fluoro derivatives), necessitating advanced purification techniques to isolate the desired high-purity compound. vaia.com

Chromatographic Separation Methods for Isomer Mixtures

The separation of positional isomers, which have very similar physicochemical properties, is a significant challenge. acs.orgnih.govHigh-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose. nih.gov

Reversed-Phase HPLC (RP-HPLC): This is a common mode where a nonpolar stationary phase is used with a polar mobile phase. For separating fluorinated aromatic acids, the choice of organic modifier in the mobile phase plays a key role in achieving selectivity. nih.gov Novel stationary phases, such as those based on metal-organic frameworks (MOFs) like MIL-53(Fe), have shown excellent performance in the RP-HPLC separation of positional isomers like dichlorobenzene and chlorotoluene, suggesting their potential for fluorobenzenesulfonic acid isomers. rsc.org

Normal-Phase HPLC (NP-HPLC): Using a polar stationary phase (like bare silica) and a non-polar mobile phase can also be effective for separating ortho, meta, and para isomers. chromforum.org

Advanced Stationary Phases: The development of new stationary phases is crucial for improving isomer separations. Single-crystalline covalent organic frameworks (COFs) have been reported as a novel stationary phase for HPLC, demonstrating high-resolution separation of various positional isomers that were difficult to separate on commercial columns. acs.org

| Technique | Stationary Phase Principle | Key for Isomer Separation | Reference Example |

|---|---|---|---|

| RP-HPLC | Non-polar (e.g., C18) | Choice of mobile phase organic modifier and temperature; advanced materials like MOFs. nih.govrsc.org | Separation of fluorophenylacetic acid isomers. nih.gov |

| NP-HPLC | Polar (e.g., Silica) | Exploits differences in polarity and interaction with the polar surface. chromforum.org | General principle for ortho/meta/para isomers. chromforum.org |

| COF-packed HPLC | Ordered porous crystalline polymers | Unique pore environment and host-guest interactions provide high selectivity. acs.org | Baseline separation of nitroaniline and dichlorobenzene isomers. acs.org |

Recrystallization and Distillation Optimization

While chromatography is excellent for separation, recrystallization and distillation are fundamental techniques for bulk purification of the final product.

Recrystallization: This technique purifies solid compounds by taking advantage of differences in solubility between the desired product and impurities. youtube.com The key to successful recrystallization is selecting an appropriate solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures. rsc.org For a polar compound like this compound, a polar solvent or a mixed-solvent system would be investigated. The process involves dissolving the impure solid in a minimum amount of hot solvent, filtering out any insoluble impurities, and then allowing the solution to cool slowly. youtube.com Slow cooling is crucial as it promotes the formation of a pure crystal lattice, leaving impurities behind in the solvent (mother liquor). youtube.com The purified crystals are then collected by vacuum filtration. youtube.com

Distillation: As sulfonic acids are generally non-volatile solids with high melting points, direct distillation is not feasible. However, more volatile derivatives, such as the corresponding sulfonyl chlorides (e.g., 3-fluorobenzenesulfonyl chloride), can be purified by vacuum distillation. youtube.com This process separates compounds based on differences in their boiling points. Applying a vacuum lowers the boiling point, which allows for the distillation of high-boiling or thermally sensitive compounds at lower temperatures, preventing decomposition. youtube.com This would typically be performed as a purification step for the intermediate before its final conversion to the sulfonic acid.

Optimization of these methods involves a systematic study of solvent systems for recrystallization and careful control of pressure and temperature gradients in vacuum distillation to maximize both yield and purity.

Elucidation of Reaction Mechanisms and Kinetics Involving 3 Fluorobenzenesulfonic Acid

Mechanistic Investigations of Electrophilic Aromatic Substitution on 3-Fluorobenzenesulfonic Acid

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry. The mechanism typically proceeds through a two-step addition-elimination pathway involving a high-energy carbocation intermediate known as an arenium ion or sigma complex. uomustansiriyah.edu.iqmasterorganicchemistry.com The formation of this intermediate is the rate-determining step, as it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.com The stability of the arenium ion is a key factor in determining the rate and regioselectivity of the reaction.

Impact of Fluoro and Sulfonic Acid Moieties on Aromatic Reactivity

The fluoro and sulfonic acid groups on the benzene (B151609) ring of this compound exert significant and somewhat opposing influences on its reactivity towards electrophiles.

The sulfonic acid group (-SO₃H) is a powerful deactivating group due to its strong electron-withdrawing inductive (-I) and resonance (-M) effects. It withdraws electron density from the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to benzene. This deactivation is substantial. Furthermore, the -SO₃H group is a meta-director. This is because the positive charge of the arenium ion intermediate is destabilized by the electron-withdrawing group at the ortho and para positions, making the meta attack product's transition state lower in energy.

Therefore, predicting the major product of an electrophilic aromatic substitution on this compound requires careful consideration of these competing effects. The positions activated by the fluorine (2, 4, and 6) are simultaneously deactivated by the sulfonic acid group. Conversely, the positions less deactivated by the sulfonic acid group (meta positions 5) receive no activation from the fluorine. The outcome of a specific reaction will depend on the nature of the electrophile and the reaction conditions.

Role of Intermediates and Transition States in Reaction Pathways

The electrophilic aromatic substitution of this compound proceeds through the formation of a Wheland intermediate (arenium ion). The stability of this intermediate, and the transition state leading to it, is crucial in determining the reaction pathway. uomustansiriyah.edu.iqmasterorganicchemistry.com

The attack of an electrophile (E⁺) on the aromatic ring can occur at several positions. The relative energies of the transition states for the formation of the different possible arenium ions will determine the product distribution. These energies are influenced by the ability of the substituents to stabilize the positive charge in the intermediate.

Let's consider the possible arenium ion intermediates for the nitration of this compound as an example. The incoming electrophile is the nitronium ion (NO₂⁺).

Attack at C2 (ortho to -SO₃H, ortho to -F): The positive charge in the arenium ion can be delocalized onto the carbon bearing the sulfonic acid group, which is highly unfavorable. The fluorine atom can partially stabilize the positive charge at the adjacent carbon via resonance.

Attack at C4 (para to -SO₃H, ortho to -F): Similar to the C2 attack, the positive charge can be delocalized onto the carbon with the sulfonic acid group, leading to significant destabilization. The fluorine atom can offer some resonance stabilization.

Attack at C5 (meta to -SO₃H, meta to -F): The positive charge in the arenium ion is not directly adjacent to the carbon bearing the sulfonic acid group, avoiding the most severe destabilization. However, it also does not receive direct resonance stabilization from the fluorine atom.

Attack at C6 (ortho to -SO₃H, para to -F): The fluorine atom can provide its strongest resonance stabilization to a positive charge at this position. However, this position is also ortho to the strongly deactivating sulfonic acid group.

Nucleophilic Substitution Reactions of the Sulfonic Acid Group

The sulfonic acid group of this compound can undergo nucleophilic substitution at the sulfur center. These reactions are important for the synthesis of various derivatives, such as sulfonate esters and sulfonamides.

Formation of Sulfonate Esters and Sulfonyl Chlorides

Sulfonate esters are typically formed by the reaction of a sulfonic acid or its corresponding sulfonyl chloride with an alcohol. enovatia.comresearchgate.net The direct esterification of sulfonic acids with alcohols is generally a slow and reversible process that requires high temperatures and the removal of water to drive the equilibrium towards the product. enovatia.comresearchgate.net

A more common and efficient method for preparing sulfonate esters involves the conversion of the sulfonic acid to the more reactive sulfonyl chloride, which then readily reacts with an alcohol in the presence of a base. This compound can be converted to 3-fluorobenzenesulfonyl chloride by reacting with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). wikipedia.org

Table 1: Synthesis of 3-Fluorobenzenesulfonyl Chloride

| Reactant | Reagent | Product | Reference |

| This compound | Thionyl chloride (SOCl₂) | 3-Fluorobenzenesulfonyl chloride | wikipedia.org |

| This compound | Phosphorus pentachloride (PCl₅) | 3-Fluorobenzenesulfonyl chloride | wikipedia.org |

Once formed, 3-fluorobenzenesulfonyl chloride can react with various alcohols in the presence of a base (e.g., pyridine, triethylamine) to yield the corresponding sulfonate esters. The reaction proceeds via a nucleophilic attack of the alcohol on the electrophilic sulfur atom of the sulfonyl chloride.

Kinetic studies on the formation of sulfonate esters from arylsulfonyl chlorides and alcohols have shown that the reaction is typically second order, being first order in both the sulfonyl chloride and the alcohol. The rate of the reaction is influenced by several factors, including the nature of the alcohol, the substituents on the aromatic ring of the sulfonyl chloride, the solvent, and the base used.

While specific kinetic data for the reaction of 3-fluorobenzenesulfonyl chloride with alcohols is scarce, studies on related arylsulfonyl chlorides provide valuable insights. The presence of the electron-withdrawing fluorine atom in the meta position of 3-fluorobenzenesulfonyl chloride is expected to increase the electrophilicity of the sulfur atom, thereby increasing the rate of nucleophilic attack compared to unsubstituted benzenesulfonyl chloride. This can be quantified using the Hammett equation, which relates the reaction rates of substituted aromatic compounds to the electronic properties of the substituents. wikipedia.orgutexas.edu The positive Hammett ρ (rho) value for the alcoholysis of sulfonyl chlorides indicates that electron-withdrawing groups accelerate the reaction.

Table 2: Inferred Kinetic Data for the Ethanolysis of Substituted Benzenesulfonyl Chlorides at 25°C

| Substituent | Hammett σ value | Relative Rate (inferred) |

| H | 0.00 | 1.0 |

| m-F | +0.34 | > 1.0 |

| p-NO₂ | +0.78 | >> 1.0 |

This table presents inferred relative rates based on Hammett σ values. Actual kinetic data for 3-fluorobenzenesulfonyl chloride would require experimental determination.

The mechanism of this reaction is generally considered to be a stepwise addition-elimination process involving a pentacoordinate intermediate, although a concerted mechanism has also been proposed for some systems. researchgate.net

Reactivity in the Synthesis of Sulfonamides

Sulfonamides are an important class of compounds with a wide range of applications, particularly in medicinal chemistry. nih.govnih.gov They are typically synthesized by the reaction of a sulfonyl chloride with a primary or secondary amine.

This compound, via its sulfonyl chloride, is a precursor for the synthesis of 3-fluorobenzenesulfonamides. The reaction of 3-fluorobenzenesulfonyl chloride with an amine (e.g., ammonia (B1221849), primary amines, secondary amines) in the presence of a base yields the corresponding sulfonamide. utdallas.edu

The mechanism of sulfonamide formation is analogous to that of sulfonate ester formation, involving the nucleophilic attack of the amine on the sulfur atom of the sulfonyl chloride. The reactivity of the amine and the electrophilicity of the sulfonyl chloride are key factors determining the reaction rate.

The electron-withdrawing fluorine atom in 3-fluorobenzenesulfonyl chloride enhances its reactivity towards amines. Kinetic studies on the aminolysis of arylsulfonyl chlorides have shown that the reaction is generally second order and is accelerated by electron-withdrawing substituents on the aryl ring.

Oxidation and Reduction Chemistry of this compound

The inherent stability of the functional groups in this compound dictates its behavior in redox reactions. The carbon-fluorine bond and the sulfonic acid group are generally robust, making the molecule resistant to many common oxidative and reductive transformations.

This compound demonstrates considerable stability under a range of oxidative and reductive conditions. The sulfonic acid group (-SO₃H) is already in a high oxidation state and is therefore resistant to further oxidation. Similarly, the aromatic ring, while susceptible to attack under harsh conditions, is generally stable. The carbon-fluorine bond is exceptionally strong and not readily cleaved by common chemical reducing or oxidizing agents.

This stability allows for the selective transformation of other substituents on the benzene ring. For instance, if a nitro group were also present on the ring, it could be selectively reduced to an amine group using standard reagents like tin or zinc in acid, without affecting the fluoro or sulfonic acid moieties. Likewise, an alkyl side-chain could potentially be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate, while the primary functional groups of this compound would remain intact. However, extreme conditions can lead to the degradation of the molecule, including desulfonation. researchgate.net

Functional group interconversion (FGI) refers to the transformation of one functional group into another. For this compound, the most significant interconversions involve the sulfonic acid group itself.

One key transformation is the removal of the sulfonic acid group, a process known as desulfonation. This reaction is essentially the reverse of sulfonation and can be achieved by heating the sulfonic acid in the presence of dilute aqueous acid. wikipedia.orgyoutube.com This reversibility is a critical aspect of its chemistry, particularly in isomerization processes.

The sulfonic acid group can also be converted into other functional derivatives, which is a common strategy in organic synthesis. For example, treatment with a chlorinating agent like thionyl chloride or phosphorus pentachloride can convert the sulfonic acid into the corresponding 3-fluorobenzenesulfonyl chloride. This sulfonyl chloride is a versatile intermediate that can react with various nucleophiles to form sulfonamides (with ammonia or amines) or sulfonate esters (with alcohols).

| Starting Functional Group | Reagent(s) | Resulting Functional Group | Reaction Type |

| Sulfonic Acid (-SO₃H) | Heat, Dilute H₂O/H⁺ | Hydrogen (-H) | Desulfonation |

| Sulfonic Acid (-SO₃H) | Thionyl Chloride (SOCl₂) | Sulfonyl Chloride (-SO₂Cl) | Chlorination |

| Sulfonyl Chloride (-SO₂Cl) | Ammonia (NH₃) | Sulfonamide (-SO₂NH₂) | Nucleophilic Acyl Substitution |

| Sulfonyl Chloride (-SO₂Cl) | Alcohol (R-OH) | Sulfonate Ester (-SO₂OR) | Nucleophilic Acyl Substitution |

Acid-Catalyzed Transformations and Isomerization Processes

The sulfonation of fluorobenzene (B45895) is governed by the principles of electrophilic aromatic substitution, where reaction conditions can be manipulated to favor different isomers. This control is rooted in the reversibility of the sulfonation reaction.

Aromatic sulfonation is a reversible process. researchgate.net The forward reaction, the addition of a sulfonic acid group, is favored in concentrated sulfuric acid or oleum. The reverse reaction, desulfonation, is favored by heating in the presence of aqueous acid. wikipedia.orgyoutube.com

This reversibility is the mechanistic basis for the isomerization of fluorobenzenesulfonic acids. If an isomeric mixture of fluorobenzenesulfonic acids is heated in an acidic solution, the sulfonic acid groups can be removed via desulfonation to regenerate fluorobenzene. The fluorobenzene can then be re-sulfonated. Over time, this repeated process of desulfonation and re-sulfonation allows the isomers to interconvert, ultimately leading to an equilibrium mixture that favors the most thermodynamically stable isomer. researchgate.net Therefore, heating a sample of pure 4-fluorobenzenesulfonic acid (the para-isomer) in acid can lead to the formation of this compound (the meta-isomer).

The distribution of isomers formed during the sulfonation of fluorobenzene is a classic example of thermodynamic versus kinetic control. thecatalyst.orglibretexts.orglibretexts.org

Kinetic Control : At lower temperatures, the reaction is essentially irreversible, and the product distribution is determined by the relative rates of formation of the different isomers. libretexts.org The fluorine atom is an ortho-, para-directing group due to its ability to stabilize the intermediate carbocation (the arenium ion) through resonance. vaia.com The para-isomer (4-fluorobenzenesulfonic acid) is generally formed fastest and is the major product under kinetic control, as the ortho position is more sterically hindered. Thus, 4-fluorobenzenesulfonic acid is the kinetic product. vaia.com

Thermodynamic Control : At higher temperatures, the sulfonation reaction becomes reversible. libretexts.org This allows the initially formed kinetic product (para-isomer) to undergo desulfonation and re-sulfonate. The system eventually reaches equilibrium, where the product distribution reflects the relative thermodynamic stabilities of the isomers. thecatalyst.org In many aromatic sulfonation reactions, the meta-isomer is the most thermodynamically stable due to minimized steric hindrance and dipole-dipole repulsions between the substituents. Consequently, heating the reaction mixture allows for the formation of the more stable this compound, the thermodynamic product.

| Condition | Control Type | Major Product | Minor Products | Rationale |

| Low Temperature (e.g., 0-25°C) | Kinetic | 4-Fluorobenzenesulfonic acid | 2-Fluorobenzenesulfonic acid | The reaction is fast and irreversible; product ratio is determined by the rate of formation. The para-isomer forms fastest. libretexts.orgvaia.com |

| High Temperature (e.g., >100°C) | Thermodynamic | This compound | 4- and 2-Fluorobenzenesulfonic acid | The reaction is reversible, allowing equilibrium to be established. The most stable isomer is favored. libretexts.org |

Advanced Spectroscopic and Computational Analysis of 3 Fluorobenzenesulfonic Acid

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For 3-Fluorobenzenesulfonic acid, both ¹H and ¹⁹F NMR would be crucial for confirming its structure.

Elucidation of Aromatic Proton and Fluorine Environments via ¹H and ¹⁹F NMR

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show complex signals in the aromatic region (typically 7.0-8.5 ppm). The four protons on the benzene (B151609) ring would exhibit splitting patterns due to both proton-proton (³JHH) and proton-fluorine (JHF) couplings. The proton ortho to the sulfonic acid group would likely appear at the lowest field due to the strong electron-withdrawing nature of the -SO₃H group. The fluorine atom would also influence the chemical shifts of the adjacent protons.

¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum would provide direct information about the electronic environment of the fluorine atom. For aromatic fluorides, the chemical shift is sensitive to the nature and position of other substituents on the ring. The ¹⁹F signal would be expected to be a multiplet due to coupling with the neighboring aromatic protons.

A hypothetical data table for the expected NMR signals is presented below. Please note that these are estimated values based on related structures and require experimental verification.

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H | 7.2 - 7.8 | m | JHH, JHF |

| ¹⁹F | -110 to -115 | m | JHF |

Multi-dimensional NMR Techniques for Structural Confirmation

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, multi-dimensional NMR techniques would be indispensable.

COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment would reveal the coupling relationships between the protons on the aromatic ring, helping to trace the connectivity of the proton network.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment would correlate the proton signals with their directly attached carbon-13 nuclei, allowing for the assignment of the carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment would show correlations between protons and carbons over two to three bonds. This would be critical in confirming the position of the sulfonic acid group relative to the fluorine atom by observing correlations from the aromatic protons to the carbon atom bearing the sulfonic acid group.

Without experimental data, a detailed analysis based on these techniques cannot be performed.

Vibrational Spectroscopy Applications: FT-IR and FT-Raman

Identification of Characteristic Vibrational Modes for Fluoro and Sulfonic Acid Groups

FT-IR Spectroscopy: The infrared spectrum of this compound would be expected to show characteristic absorption bands for the sulfonic acid group, including strong S=O stretching vibrations (typically in the 1350-1420 cm⁻¹ and 1150-1230 cm⁻¹ regions) and O-H stretching of the sulfonic acid (a broad band around 3000 cm⁻¹). The C-F stretching vibration would also be present, typically in the 1100-1300 cm⁻¹ region.

FT-Raman Spectroscopy: Raman spectroscopy, being complementary to IR, would also be expected to show the characteristic vibrational modes. The aromatic ring vibrations would likely give rise to strong signals in the Raman spectrum.

A table of expected characteristic vibrational frequencies is provided below. These are generalized ranges and would need to be confirmed with experimental data.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| O-H Stretch (Sulfonic Acid) | ~3000 (broad) | FT-IR |

| C-H Stretch (Aromatic) | 3000 - 3100 | FT-IR, FT-Raman |

| S=O Asymmetric Stretch | 1350 - 1420 | FT-IR, FT-Raman |

| S=O Symmetric Stretch | 1150 - 1230 | FT-IR, FT-Raman |

| C-F Stretch | 1100 - 1300 | FT-IR |

| S-O Stretch | 900 - 1000 | FT-IR |

Correlating Spectral Data with Molecular Structure and Conformation

A detailed analysis of the vibrational spectra, often aided by computational chemistry (such as Density Functional Theory, DFT), would allow for the assignment of each observed band to a specific molecular motion. This correlation provides a high degree of confidence in the structural identification. The precise positions of the bands can also be influenced by intermolecular interactions, such as hydrogen bonding involving the sulfonic acid group, providing information about the solid-state structure.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

For this compound (C₆H₅FO₃S), the expected exact mass is approximately 176.00 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 176. The fragmentation pattern would likely involve the loss of SO₃ (80 Da) to give a fluorobenzene (B45895) radical cation (m/z 96) and the loss of the sulfonic acid group to give a fluorophenyl cation (m/z 95). The observation of these characteristic fragments would provide strong evidence for the proposed structure. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion and its fragments with high accuracy.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's molecular formula by measuring its exact mass with high accuracy. For this compound, with the chemical formula C₆H₅FO₃S, the theoretical exact mass is a critical parameter for its unambiguous identification in complex matrices.

Computational calculations provide a theoretical exact mass for this compound of 175.99434335 Da . In an experimental HRMS analysis, this value would be compared against the measured mass-to-charge ratio (m/z) of the molecular ion. The high resolution of the instrument allows for differentiation between compounds with the same nominal mass but different elemental compositions. The confirmation of the experimental mass to within a few parts per million (ppm) of the theoretical value provides strong evidence for the presence and elemental composition of the compound.

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₅FO₃S | |

| Molecular Weight (Nominal) | 176.17 g/mol | |

| Monoisotopic (Exact) Mass | 175.99434335 Da |

Fragmentation Patterns and Structural Elucidation

Mass spectrometry, particularly when coupled with tandem MS (MS/MS) techniques, provides valuable structural information through the analysis of fragmentation patterns. When the molecular ion of this compound is subjected to ionization, it becomes energetically unstable and breaks apart into smaller, characteristic fragment ions. The analysis of these fragments helps in reconstructing the original molecular structure.

Key predicted fragmentation events include:

Loss of SO₃: A common pathway for sulfonic acids, leading to the formation of a fluorobenzene cation at m/z 96.

Loss of HSO₃: Cleavage of the C-S bond to generate a fluorophenyl cation [C₆H₄F]⁺ with an m/z of 95. This is often a prominent peak in the spectra of fluorinated aromatic compounds.

Loss of SO₂: Desulfonylation can occur, resulting in a [M-SO₂]⁺ ion, which corresponds to a fluorophenol-like radical cation.

Formation of [C₆H₅]⁺: Loss of both the fluoro and sulfonic acid groups could lead to a phenyl cation at m/z 77.

These fragmentation patterns provide a structural fingerprint, allowing for the differentiation of this compound from its isomers (e.g., 2-Fluorobenzenesulfonic acid and 4-Fluorobenzenesulfonic acid), as the relative abundances of certain fragments may differ due to steric and electronic effects.

| Fragment Ion (Structure) | m/z (Mass-to-Charge Ratio) | Proposed Neutral Loss |

|---|---|---|

| [C₆H₅FO₃S]⁺ (Molecular Ion) | 176 | - |

| [C₆H₄F]⁺ | 95 | HSO₃ |

| [C₆H₄FO]⁺ | 111 | SO₂ |

| [C₆H₅S]⁺ | 109 | FO₃ |

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a primary computational method for investigating the electronic structure and geometry of molecules. For this compound, DFT calculations, commonly using functionals like B3LYP with a basis set such as 6-311++G(d,p), can predict its ground-state molecular geometry with high accuracy. These calculations provide optimized bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional model of the molecule.

Furthermore, DFT is used to determine key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the molecule's electronic behavior. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A molecular electrostatic potential (MEP) map can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack.

| Parameter | Predicted Value | Significance |

|---|---|---|

| C-F Bond Length | ~1.35 Å | Relates to bond strength |

| C-S Bond Length | ~1.77 Å | Site of potential cleavage |

| S=O Bond Length | ~1.43 Å | Characteristic of sulfonyl group |

| HOMO Energy | Calculated Value (e.g., -7.5 eV) | Region of electron donation |

| LUMO Energy | Calculated Value (e.g., -1.2 eV) | Region of electron acceptance |

| HOMO-LUMO Gap | Calculated Value (e.g., 6.3 eV) | Indicator of chemical stability |

Ab Initio Molecular Dynamics Simulations for Reactivity Prediction

Ab initio molecular dynamics (AIMD) simulations are a powerful tool for studying the dynamic behavior and reactivity of molecules over time. By solving the electronic structure equations "on the fly" at each step of a classical trajectory, AIMD can model chemical reactions and conformational changes without pre-defined reaction coordinates.

For this compound, AIMD simulations could be employed to predict its reactivity in various environments. A key application would be to model its dissociation in an aqueous solution. By simulating the interactions between the sulfonic acid group and surrounding water molecules, one can observe the proton transfer event (H⁺ dissociation) and the subsequent stabilization of the resulting 3-fluorobenzenesulfonate anion and hydronium ion. These simulations provide insights into the pKa of the acid and the hydrogen-bonding networks that govern its solvation. The simulations can also predict the stability of the molecule at different temperatures and pressures, identifying potential decomposition pathways.

Quantum Chemical Computations for Vibrational Wavenumbers

Quantum chemical computations, particularly at the DFT and Hartree-Fock levels, are widely used to predict the vibrational spectra (infrared and Raman) of molecules. A frequency calculation performed on the optimized geometry of this compound yields a set of vibrational modes and their corresponding wavenumbers. These theoretical frequencies, when properly scaled to correct for anharmonicity and basis set limitations, typically show good agreement with experimental data.

The calculated spectrum allows for the assignment of specific absorption bands to particular molecular motions, such as C-H stretching, C=C aromatic ring stretching, S=O symmetric and asymmetric stretching, C-S stretching, and C-F stretching. This detailed assignment is crucial for interpreting experimental spectra and understanding the molecule's structural characteristics.

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Description of Motion |

|---|---|---|

| O-H Stretch | 3400 - 3600 | Stretching of the sulfonic acid hydroxyl group |

| C-H Stretch (Aromatic) | 3000 - 3100 | Stretching of C-H bonds on the benzene ring |

| C=C Stretch (Aromatic) | 1450 - 1600 | In-plane stretching of the benzene ring |

| S=O Asymmetric Stretch | 1350 - 1420 | Asymmetric stretching of the two S=O bonds |

| S=O Symmetric Stretch | 1150 - 1230 | Symmetric stretching of the two S=O bonds |

| C-F Stretch | 1100 - 1250 | Stretching of the carbon-fluorine bond |

| C-S Stretch | 650 - 750 | Stretching of the carbon-sulfur bond |

Applications of 3 Fluorobenzenesulfonic Acid in Catalysis and Materials Science

3-Fluorobenzenesulfonic Acid as a Catalyst in Organic Transformations

The catalytic prowess of this compound stems directly from its chemical structure. The sulfonic acid group provides a readily available proton, making it a powerful acid catalyst, while the electron-withdrawing fluorine atom can modulate the acidity and stability of the molecule.

This compound is a strong Brønsted acid, meaning it is an effective proton (H⁺) donor. This characteristic is the foundation of its catalytic activity. In homogeneous catalysis, it dissolves in the reaction medium, allowing for uniform catalyst distribution and high reactivity. For heterogeneous applications, the sulfonic acid moiety can be chemically anchored to a solid support, creating a stable, recoverable, and reusable catalyst that minimizes contamination of the final product. Arenesulfonic acids, in general, are recognized for their application in a wide range of organic preparations as solid acid catalysts. eurekaselect.com

The strong Brønsted acidity of this compound and its analogs, such as p-toluenesulfonic acid (p-TsOH) and benzenesulfonic acid, makes them effective catalysts for a variety of crucial organic reactions.

Esterification: Arenesulfonic acids are widely employed as catalysts in esterification reactions, where a carboxylic acid and an alcohol react to form an ester. The catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

Alkylation: In Friedel-Crafts alkylation reactions, arenesulfonic acids can catalyze the addition of an alkyl group to an aromatic ring. organic-chemistry.org For example, the alkylation of phenol (B47542) with olefins is effectively catalyzed by benzenesulfonic acid. acs.orgresearchgate.net The mechanism involves the protonation of the olefin by the sulfonic acid to form a carbocation, which then acts as the electrophile that attacks the electron-rich phenol ring. researchgate.netslchemtech.com This type of catalysis is fundamental in producing alkylphenols, which are important industrial intermediates. google.comwhiterose.ac.uk

Cyclization: Arenesulfonic acids are versatile catalysts for intramolecular cyclization reactions, which are key steps in the synthesis of complex cyclic molecules. p-Toluenesulfonic acid, a structurally similar compound, has been shown to catalyze numerous cyclization reactions, including the synthesis of pyrazoles, chroman-fused tetralins, and various heterocyclic compounds through tandem reaction sequences. preprints.orgacs.org These reactions often involve the acid-catalyzed formation of an intermediate that subsequently undergoes an intramolecular ring-closing step. preprints.org

To bridge the gap between homogeneous and heterogeneous catalysis, this compound moieties can be immobilized on solid supports. This approach combines the high reactivity of a homogeneous catalyst with the practical advantages of a heterogeneous one, such as easy separation and recyclability.

Common supports include mesoporous silica (B1680970) materials like SBA-15 and silica gel. urjc.esresearchgate.net The sulfonic acid group can be tethered to the silica surface, creating a solid acid catalyst. researchgate.net Arenesulfonic acid-functionalized SBA-15 has demonstrated high activity and stability in Friedel-Crafts acylation, a reaction closely related to alkylation, without leaching of the acid sites. urjc.es This methodology allows for the creation of robust catalysts for fine chemical synthesis.

Integration into Advanced Materials and Polymers

The unique properties of the this compound structure are leveraged in materials science, particularly in the synthesis of specialized polymers with enhanced characteristics for demanding applications like fuel cells.

The incorporation of fluorine atoms into polymer backbones is a well-established strategy to enhance thermal stability, chemical resistance, and specific electrochemical properties. bwise.kr Sulfonated poly(arylene ether sulfone)s (SPAES) are a major class of polymers investigated for high-performance applications. mdpi.comresearchgate.net

The synthesis of these polymers often involves the polycondensation of monomers, where a fluorinated and sulfonated monomer can be used. bwise.krrsc.org For instance, a monomer containing a structure analogous to this compound can be copolymerized to create a polymer chain with precisely placed fluoro and sulfonic acid groups. The fluorine atom enhances the oxidative stability of the polymer backbone, while the sulfonic acid group introduces hydrophilicity and proton-conducting capabilities. bwise.kr

One of the most significant applications of polymers containing fluorinated sulfonic acid groups is in proton exchange membranes (PEMs) for fuel cells. orientjchem.org PEMs are a critical component, responsible for transporting protons from the anode to the cathode while preventing the passage of electrons and reactant gases. orientjchem.org

The sulfonic acid groups (-SO₃H) are essential for proton conductivity. researchgate.net In the presence of water, these groups dissociate, releasing H⁺ ions that can then move through a network of water molecules within the membrane. icm.edu.pl The ion exchange capacity (IEC), a measure of the concentration of acid groups, is directly related to the membrane's ability to conduct protons. researchgate.net

The presence of fluorine in the polymer backbone, as would be provided by incorporating this compound-like structures, imparts several advantages:

Enhanced Acidity: The electron-withdrawing nature of fluorine increases the acidity of the sulfonic acid groups, facilitating proton dissociation.

Improved Stability: Fluorinated polymers exhibit greater thermal and oxidative stability, which is crucial for the long-term durability of the fuel cell.

Controlled Morphology: The fluorine atoms influence the polymer's morphology, promoting the formation of well-defined hydrophilic (sulfonated) and hydrophobic (fluorinated backbone) domains. mdpi.com This phase separation creates efficient channels for proton transport, leading to higher conductivity. mdpi.comrsc.org

Research on fluorinated and sulfonated polymers demonstrates a direct correlation between the ion exchange capacity and the resulting proton conductivity, as highlighted in the tables below.

Table 1: Properties of Perfluorinated Sulfonic Acid (PFSA) Copolymer Membranes

This table presents data for Fumapem® membranes, a type of perfluorinated sulfonic acid/PTFE copolymer, showing how proton conductivity varies with ion exchange capacity at different temperatures.

| Membrane Sample | Ion Exchange Capacity (meq/g) | Temperature (°C) | Proton Conductivity (S/cm) |

| F-14100 | 0.71 | 30 | 0.040 |

| F-950 | 1.05 | 30 | 0.065 |

| F-14100 | 100 | 0.025 | |

| F-950 | 100 | 0.048 | |

| F-14100 | 140 | 0.050 | |

| F-950 | 140 | 0.095 | |

| Data sourced from a study on Fumapem® membranes. The data illustrates that higher IEC generally leads to higher proton conductivity. icm.edu.plresearchgate.net |

Table 2: Performance of Sulfonated Poly(arylene ether sulfone) Membranes

This table showcases properties of various experimental sulfonated polymers, highlighting the high proton conductivities achievable in these advanced materials.

| Polymer Type | Ion Exchange Capacity (meq/g) | Temperature (°C) | Relative Humidity (%) | Proton Conductivity (S/cm) |

| SPPEK-dP-55 | 1.81 | 95 | N/A | 0.1318 |

| HBP-b-0.5BPSBP | 3.17 | 95 | 90 | 0.0435 |

| HPPQSH-XX PS (Grafted) | ~1.8 | 90 | 100 | 0.142 |

| Data compiled from various studies on sulfonated polyarylenethioether sulfones and poly(arylene ether sulfone)s. rsc.orgresearchgate.net |

Functionalization of Metal-Organic Frameworks (MOFs) for Catalytic Applications

The functionalization of metal-organic frameworks (MOFs) with acidic groups is a prominent strategy for creating solid acid catalysts that bridge the gap between homogeneous and heterogeneous catalysis. While direct research on the use of this compound for the post-synthetic modification (PSM) of MOFs is not extensively documented in the reviewed literature, the principles of sulfonic acid functionalization are well-established and provide a strong basis for understanding its potential. rsc.org

Post-synthetic modification allows for the introduction of functional groups onto a pre-existing MOF structure, offering a versatile method to tune the chemical properties of these materials without altering their fundamental framework. rsc.org The introduction of sulfonic acid groups, in particular, is sought after to imbue MOFs with Brønsted acidity, making them suitable for a variety of acid-catalyzed reactions. researchgate.net

One common approach involves the reaction of a suitable sulfonating agent with reactive sites on the MOF's organic linkers. For instance, a sulfonic acid functionalized isoreticular metal-organic framework (IRMOF-3), denoted as S-IRMOF-3, has been synthesized by the dropwise addition of chlorosulfonic acid to IRMOF-3. This method results in the covalent attachment of –SO₃H groups to the aromatic linkers of the MOF. The resulting S-IRMOF-3 has demonstrated significant catalytic activity in Knoevenagel condensation reactions of various aromatic and hetero-aromatic aldehydes. rsc.org

Another example involves the functionalization of MIL-101(Cr) with sulfonic acid groups. tudelft.nlrsc.org In these studies, the sulfonic acid groups are introduced to create solid acid catalysts for reactions such as the esterification of n-butanol with acetic acid. tudelft.nlrsc.org The stability and reusability of these sulfonic acid-functionalized MOFs are critical aspects of their performance. For instance, while HSO₃-MIL-101(Cr) showed some instability under acidic regeneration conditions, a zirconium-based MOF with sulfonic acid groups demonstrated high activity and could be reused multiple times. tudelft.nlrsc.org

The introduction of a fluorine atom onto the benzenesulfonic acid moiety, as in this compound, would be expected to enhance the Brønsted acidity of the sulfonic acid group due to the electron-withdrawing nature of fluorine. This enhanced acidity could potentially lead to higher catalytic activity in acid-catalyzed reactions.

| MOF | Functionalizing Agent/Method | Catalytic Application | Key Findings | Reference |

|---|---|---|---|---|

| S-IRMOF-3 | Chlorosulfonic acid | Knoevenagel Condensation | High efficiency (90-96% yield) and selectivity for (Z)-isomers. Catalyst is reusable for up to five cycles. | rsc.org |

| HSO₃-MIL-101(Cr) | Post-synthetic sulfonation | Esterification of n-butanol with acetic acid | Demonstrates catalytic activity, but can deactivate via sulfonic ester formation. Unstable under certain regeneration conditions. | tudelft.nlrsc.org |

| HSO₃-bdc/Zr MOF | Direct synthesis with a sulfonic acid-containing linker | Esterification of n-butanol with acetic acid | High activity and stability, with the ability to be fully reused after reactivation. | tudelft.nlrsc.org |

| MIL-101-SO₃H | Direct synthesis with SO₃H-BDC linker | Friedel-Crafts acylation of anisole (B1667542) | Remarkable anisole conversion and specific activity due to its open structure. Easily recoverable and reusable. | urjc.es |

Electrochemical Applications and Redox Properties

Studies on the Electrochemical Behavior of this compound

Detailed experimental studies specifically investigating the electrochemical behavior of this compound are not widely available in the reviewed literature. However, its electrochemical properties can be inferred from the behavior of its parent compound, benzenesulfonic acid, and the known effects of fluorine substitution on aromatic systems.

Benzenesulfonic acid is a strong acid, and its aqueous solutions are highly conductive. wikipedia.org The sulfonic acid group itself is generally electrochemically stable under typical conditions. The electrochemical behavior of benzenesulfonic acid derivatives is often dominated by the redox processes of other substituents on the benzene (B151609) ring or by the electrochemical reactions of the aromatic ring itself at high potentials.

The introduction of a fluorine atom, as in this compound, is expected to influence its electrochemical properties in several ways due to the high electronegativity of fluorine. The fluorine atom acts as a strong electron-withdrawing group via the inductive effect. This would increase the acidity of the sulfonic acid group compared to unsubstituted benzenesulfonic acid. While benzenesulfonic acid is already a strong acid with a pKa of -2.8, the presence of a fluorine atom would further enhance its dissociation. wikipedia.org

The electron-withdrawing nature of fluorine would also make the aromatic ring more resistant to oxidation compared to benzene or benzenesulfonic acid. Therefore, a higher potential would likely be required to oxidize the benzene ring of this compound. Conversely, if the ring were to be reduced, the presence of the fluorine atom might facilitate this process, although the sulfonic acid group is generally difficult to reduce electrochemically.

Electrochemical impedance spectroscopy (EIS) is a powerful technique for probing the electrochemical properties of materials and interfaces. rsc.orgnih.gov A hypothetical EIS study of this compound in an aqueous electrolyte would likely reveal information about the conductivity of the solution and the interfacial properties at an electrode surface. The Nyquist plot, a common representation of EIS data, would be expected to show features characteristic of the solution resistance and any charge transfer or diffusion processes occurring at the electrode.

| Property | Benzenesulfonic Acid | Predicted for this compound | Reasoning for Prediction |

|---|---|---|---|

| Acidity (pKa) | -2.8 | < -2.8 | The electron-withdrawing fluorine atom increases the acidity of the sulfonic acid group. |

| Oxidation Potential | Baseline | Higher | The electron-withdrawing fluorine atom deactivates the aromatic ring towards oxidation. |

| Electrolyte Conductivity | High | High | As a strong acid, it is expected to fully dissociate in solution, leading to high conductivity. |

Use in Electroanalytical Chemistry and Sensing Technologies

There is no direct evidence in the reviewed literature of this compound being employed as a primary component in electroanalytical chemistry or sensing technologies. However, its properties suggest potential areas of application.

The high solubility and conductivity of this compound in aqueous solutions make it a candidate for use as a supporting electrolyte in various electrochemical analyses. A good supporting electrolyte should be electrochemically inert over a wide potential window, and as discussed previously, the 3-fluorobenzenesulfonate anion is expected to be relatively stable towards oxidation and reduction. Its enhanced acidity compared to benzenesulfonic acid could be advantageous in applications requiring a highly acidic medium.

In the realm of chemical sensors, fluorinated compounds are gaining attention for the development of selective sensing layers. For instance, the unique interactions of fluorinated moieties can be exploited for the detection of other fluorinated compounds. While not directly involving this compound, research has shown that MOFs functionalized with fluorine-containing groups can act as sensors for perfluorinated compounds.

Given its structure, this compound could potentially be used as a modifier for electrode surfaces. The sulfonic acid group can be used to anchor the molecule to a substrate, while the fluorinated aromatic ring could provide a specific interaction site for an analyte of interest. The electrochemical signal could then be modulated by the binding of the analyte to the modified surface. This could be particularly relevant for the detection of analytes that have an affinity for fluorinated systems.

Medicinal Chemistry and Biological Research Applications of 3 Fluorobenzenesulfonic Acid

Role as a Precursor in Pharmaceutical Synthesis

The introduction of fluorine into drug molecules can significantly enhance their metabolic stability, binding affinity, and bioavailability. 3-Fluorobenzenesulfonic acid, and more commonly its activated form, 3-fluorobenzenesulfonyl chloride, serve as valuable building blocks for incorporating the 3-fluorophenylsulfonyl moiety into complex organic molecules destined for pharmaceutical use.

Synthesis of Fluorinated Drug Intermediates and Active Pharmaceutical Ingredients

While direct synthesis of major commercial drugs starting from this compound is not extensively documented in publicly available literature, its activated form, 3-fluorobenzenesulfonyl chloride, is utilized in the preparation of specialized chemical intermediates. For instance, it is a key reagent in the synthesis of 1-(2-bromobenzyl)-2-(3-fluorophenyl)pyrrole and 1-(2-bromobenzyl)-2,5-bis(3-fluorophenyl)pyrrole. Although the specific therapeutic applications of these pyrrole (B145914) derivatives are not detailed in the immediate search results, the pyrrole scaffold is a common feature in many biologically active compounds.

A notable area where fluorinated phenylsulfonyl-pyrrole structures are of high importance is in the development of potassium-competitive acid blockers (P-CABs). For example, Vonoprazan (TAK-438), a successful drug for treating acid-related diseases, features a 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole core structure. nih.govresearchgate.net While the documented synthesis of Vonoprazan itself may not start from this compound, the presence of a fluorinated benzenesulfonyl group highlights the significance of this type of chemical motif in modern drug design. The synthesis of analogues and new chemical entities within this class could potentially involve 3-fluorobenzenesulfonyl chloride or related precursors.

Development of Sulfonamide-Based Therapeutics

The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide array of therapeutic agents including antibacterial, anti-inflammatory, and anticancer drugs. 3-Fluorobenzenesulfonyl chloride is a reactive precursor for the synthesis of 3-fluorobenzenesulfonamide (B74729) derivatives.

A United States patent (US 7,625,895 B2) explicitly discloses the use of 3-fluorobenzenesulfonyl chloride in the synthesis of a substituted 1,2-alpyridine-1-sulfonyl-benzoic acid derivative. googleapis.com This highlights its direct application in the creation of novel compounds with potential therapeutic value, although the specific biological activity of the resulting molecule is not detailed in the provided information. The synthesis involves the reaction of an imidazo[1,2-a]pyridin-5-one with 3-fluorobenzenesulfonyl chloride, demonstrating the utility of this reagent in building complex heterocyclic systems. googleapis.com

Furthermore, the general importance of fluorinated benzenesulfonamides in drug discovery is well-established. The introduction of a fluorine atom can modulate the physicochemical properties of the sulfonamide, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to target proteins.

Enzyme Inhibition and Protein Interaction Studies

The structural features of this compound and its derivatives, particularly the presence of a strongly acidic sulfonic acid group and an electronegative fluorine atom, make them intriguing candidates for studying and modulating the activity of enzymes and other proteins.

Mechanism of Action Through Hydrogen Bonding and Ionic Interactions with Enzyme Active Sites

The sulfonic acid group is a strong acid and is typically ionized at physiological pH, bearing a negative charge. This allows it to form strong ionic interactions (salt bridges) with positively charged amino acid residues, such as lysine (B10760008) and arginine, within the active site of an enzyme. The benzene (B151609) ring can engage in hydrophobic or π-stacking interactions with aromatic amino acid side chains like phenylalanine, tyrosine, and tryptophan.

The fluorine atom, being highly electronegative, can participate in hydrogen bonding with suitable donor groups in the enzyme's active site. It can also alter the electron distribution of the benzene ring, thereby influencing its interaction with the protein. These multiple points of interaction can lead to potent and selective inhibition of enzyme activity.

Research on fluorinated benzenesulfonic ester derivatives as inhibitors of enzymes like vascular endothelial growth factor receptor-2 (VEGFR-2) illustrates these principles. nih.gov These inhibitors are designed to fit into the ATP-binding site of the kinase, where the sulfonamide or sulfonic ester moiety can form crucial hydrogen bonds and ionic interactions with key amino acid residues, mimicking the interactions of the natural substrate, ATP. nih.govresearchgate.netdovepress.comnih.gov

Competitive Inhibition and Modulation of Biological Pathways

By binding to the active site of an enzyme, derivatives of this compound can act as competitive inhibitors, preventing the natural substrate from binding and thereby blocking the enzyme's catalytic activity. This mechanism is central to the action of many drugs.

The inhibition of VEGFR-2 by fluorinated benzenesulfonamide (B165840) derivatives is a prime example of modulating a key biological pathway. nih.govresearchgate.net VEGFR-2 is a critical receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels. In cancer, tumors often hijack this process to ensure their own blood supply. By inhibiting VEGFR-2, these compounds can block the signaling pathway that leads to angiogenesis, thereby cutting off the tumor's supply of nutrients and oxygen and inhibiting its growth. nih.gov This targeted inhibition of a specific biological pathway is a hallmark of modern cancer therapy.

Development of Biological Probes and Imaging Agents

The unique properties of fluorine, particularly the stable isotope ¹⁹F, have led to its increasing use in the development of specialized probes for biological research and medical imaging. While specific examples of biological probes directly derived from this compound are not prominent in the searched literature, the principles of using fluorinated compounds in this context are well-established.

The development of fluorinated amphiphiles for ¹⁹F MRI/fluorescence dual-imaging demonstrates the potential in this area. nih.gov Although these specific agents were not synthesized from this compound, the concept of incorporating multiple fluorine atoms into a molecule to generate a strong ¹⁹F NMR signal is relevant. The synthesis of ¹⁸F-labeled radiotracers for positron emission tomography (PET) imaging is another area where fluorinated precursors are essential. mdpi.comnih.govmdpi.com The synthesis of these agents often involves the late-stage introduction of ¹⁸F onto a precursor molecule. A molecule like 3-fluorobenzenesulfonyl chloride could, in principle, be adapted for such purposes, either by using a radiolabeled version or by serving as a scaffold for the attachment of an ¹⁸F-labeled group.

The creation of fluorogenic probes, which become fluorescent upon reacting with a specific biological target, is another active area of research. While the current search did not yield specific examples based on this compound, the chemical reactivity of the sulfonyl chloride group could be exploited to design probes that, for instance, react with specific amino acid residues in proteins, leading to a change in fluorescence.

Comparative Biological Activity with Structurally Similar Compounds

The biological activity of benzenesulfonic acid and its derivatives is intrinsically linked to the electronic properties and steric profile of the substituents on the aromatic ring. The substitution of a hydrogen atom with a highly electronegative fluorine atom, as in the case of fluorobenzenesulfonic acids, can significantly influence the molecule's interaction with biological targets such as enzymes.

A study on the inhibitory effects of fluorinated benzenesulfonic ester derivatives on α-glucosidase, a key enzyme in carbohydrate metabolism, provides compelling evidence for the importance of the fluorine atom's position. In this research, the inhibitory concentration (IC₅₀) values, which represent the concentration of an inhibitor required to reduce the activity of an enzyme by half, were determined for various derivatives. The findings revealed a clear structure-activity relationship based on the location of the fluorine atom on the phenylsulfonyl ring.